2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetamide, 4-fluoro–alpha–hydroxy-2-(trifluoromethyl)- is a complex organic compound characterized by the presence of a benzene ring, an acetamide group, a fluorine atom, a hydroxyl group, and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, 4-fluoro–alpha–hydroxy-2-(trifluoromethyl)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under mild temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, 4-fluoro–alpha–hydroxy-2-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Scientific Research Applications
Benzeneacetamide, 4-fluoro–alpha–hydroxy-2-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzeneacetamide, 4-fluoro–alpha–hydroxy-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzeneacetamide: Lacks the fluorine and trifluoromethyl groups, resulting in different chemical and biological properties.
4-Fluorobenzeneacetamide: Contains a fluorine atom but lacks the trifluoromethyl group.
2-(Trifluoromethyl)benzeneacetamide: Contains the trifluoromethyl group but lacks the fluorine atom and hydroxyl group.
Uniqueness
Benzeneacetamide, 4-fluoro–alpha–hydroxy-2-(trifluoromethyl)- is unique due to the presence of both fluorine and trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H7F4NO2 |
---|---|
Molecular Weight |
237.15 g/mol |
IUPAC Name |
2-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxyacetamide |
InChI |
InChI=1S/C9H7F4NO2/c10-4-1-2-5(7(15)8(14)16)6(3-4)9(11,12)13/h1-3,7,15H,(H2,14,16) |
InChI Key |
XLKAAJNVWNLDTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.